molecular formula C17H27NO3 B4838597 4-[6-(3-methoxyphenoxy)hexyl]morpholine

4-[6-(3-methoxyphenoxy)hexyl]morpholine

Cat. No.: B4838597
M. Wt: 293.4 g/mol
InChI Key: BNFJSHGBYXJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(3-methoxyphenoxy)hexyl]morpholine, also known as MPPH, is a chemical compound that belongs to the class of morpholine derivatives. MPPH is a potent and selective antagonist of the 5-HT1A serotonin receptor, which is involved in the regulation of mood, anxiety, and cognition.

Mechanism of Action

4-[6-(3-methoxyphenoxy)hexyl]morpholine acts as a selective antagonist of the 5-HT1A serotonin receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP (cAMP) in the cell. By blocking the 5-HT1A receptor, this compound increases the levels of cAMP and activates downstream signaling pathways that are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. This compound has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters that are involved in the regulation of mood and cognition. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

4-[6-(3-methoxyphenoxy)hexyl]morpholine is a potent and selective antagonist of the 5-HT1A serotonin receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the scientific research on 4-[6-(3-methoxyphenoxy)hexyl]morpholine. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, depression, and schizophrenia. Another direction is to study the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception. Additionally, future research could focus on developing new analogs of this compound that have improved pharmacological properties and reduced toxicity.

Scientific Research Applications

4-[6-(3-methoxyphenoxy)hexyl]morpholine has been extensively used in scientific research to study the role of the 5-HT1A serotonin receptor in various physiological and pathological conditions. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. This compound has also been used to investigate the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception.

Properties

IUPAC Name

4-[6-(3-methoxyphenoxy)hexyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-16-7-6-8-17(15-16)21-12-5-3-2-4-9-18-10-13-20-14-11-18/h6-8,15H,2-5,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJSHGBYXJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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